molecular formula C18H18N8 B6453313 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline CAS No. 2549040-29-9

4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline

Cat. No. B6453313
CAS RN: 2549040-29-9
M. Wt: 346.4 g/mol
InChI Key: UCRVEUSWXIGANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline” is a chemical compound with a complex structure. It contains a quinazoline group, which is a type of organic compound with a bicyclic structure, and a piperazine group, which is a type of organic compound containing a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel alkyl substituted purines were synthesized using a multistep protocol. The key starting material was subjected to N-alkylation with various alkyl halides .


Molecular Structure Analysis

The molecular structure of similar compounds has been established through spectral techniques like C-NMR, FT-IR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a multistep protocol and N-alkylation with various alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight is 235.31 g/mol, XLogP3 is 1.2, and it has a topological polar surface area of 72.1 Ų .

Future Directions

The future directions for research on “4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline” could include further exploration of its potential as an EGFR TK inhibitor , as well as investigation into its physical and chemical properties and safety profile.

properties

IUPAC Name

4-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c1-24-12-23-15-17(24)21-11-22-18(15)26-8-6-25(7-9-26)16-13-4-2-3-5-14(13)19-10-20-16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRVEUSWXIGANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.